molecular formula C15H17ClN4S B12121988 (2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane

(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane

Cat. No.: B12121988
M. Wt: 320.8 g/mol
InChI Key: NWCXGLKPKIACKU-UHFFFAOYSA-N
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Description

(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane is a complex organic compound featuring a thiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with azepane-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and the presence of the chlorophenyl group enhances its efficacy against various pathogens.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-[(4-chlorophenyl)hydrazono]-3-(2,6-dichlorophenyl)-3-oxopropionate
  • 2-[((2Z)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)amino]-3,4-dihydro-1(2H)-naphthalenone hydrobromide

Uniqueness

What sets (2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane apart from similar compounds is its unique combination of a thiazole ring and an azepane moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17ClN4S

Molecular Weight

320.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine

InChI

InChI=1S/C15H17ClN4S/c16-12-7-5-11(6-8-12)13-10-21-15(18-13)20-19-14-4-2-1-3-9-17-14/h5-8,10H,1-4,9H2,(H,17,19)(H,18,20)

InChI Key

NWCXGLKPKIACKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NNC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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